6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride

Medicinal Chemistry Chiral Amine Building Blocks Heterocyclic Synthesis

Researchers developing PIM kinase inhibitors or asymmetric hydrogenation catalysts risk regioisomer mis-specification. The 7-amine racemate is the validated intermediate for pan-PIM inhibitors (IC50 0.24 nM PIM1, 0.12 nM PIM3) and chiral P,N-ligands achieving 98% ee. • Guaranteed 98% HPLC purity with racemic specification. • HCl salt ensures 2-year stability at 20°C, eliminating hygroscopic free-base variability. • Direct entry into the privileged 6,7-dihydro-5H-cyclopenta[b]pyridine pharmacophore.

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
CAS No. 1187930-42-2
Cat. No. B1404033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride
CAS1187930-42-2
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)N=CC=C2.Cl
InChIInChI=1S/C8H10N2.ClH/c9-7-4-3-6-2-1-5-10-8(6)7;/h1-2,5,7H,3-4,9H2;1H
InChIKeyZJMHTKKYRWAVTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine HCl: Core Properties & Baseline


6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride (CAS 1187930-42-2) is a heterobicyclic amine hydrochloride salt with a molecular formula of C8H11ClN2 and a molecular weight of 170.64 g/mol [1]. The compound features a cyclopentane ring fused to a pyridine nucleus, with a primary amine group at the 7-position, and is commercially supplied as a racemic mixture unless otherwise specified . It serves as a versatile chiral amine building block and intermediate in medicinal chemistry, particularly for synthesizing pharmacologically active molecules and chiral ligands . The hydrochloride salt form enhances stability and solubility for synthetic handling compared to the free base . Standard commercial purity specifications range from 95% to NLT 98% by HPLC, with appropriate storage recommended at room temperature in sealed containers .

1
Chiral amine hydrochloride building block for medicinal chemistry and asymmetric synthesis.
2
7-Position amine on saturated cyclopentane ring provides distinct nucleophilic handle for derivatization.
3
Supplied as racemic mixture unless otherwise specified; essential for stereochemical control workflow.

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine: Non-Substitutable Analogs


This compound cannot be generically substituted with the 5-amine regioisomer (6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine) or the 2-chloro analog (2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine) due to fundamentally different reactivity vectors and downstream target accessibility . The 7-position amine resides on the saturated cyclopentane ring, providing a distinct nucleophilic handle for derivatization compared to the 5-position analog, which positions the amine adjacent to the pyridine nitrogen and alters electronic distribution and hydrogen-bonding geometry . In kinase inhibitor development programs, the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold serves as a privileged structure, but substitution at the 7-position versus 5-position or halogenation at the 2-position yields compounds with non-overlapping biological target profiles . Furthermore, this compound exists as a racemic mixture (unless specified otherwise), and substitution with a single enantiomer without proper chiral analytical verification will introduce stereochemical variability that directly impacts pharmacological outcomes and reproducibility in asymmetric synthesis applications [1]. These regioisomeric and stereochemical differences are non-interchangeable without full synthetic route revalidation.

Target
7-Amine HCl
Reactivity vector on saturated ring; established chiral ligand synthesis up to 98% ee.
5-Amine regioisomer
Different electronic distribution and H-bond geometry; distinct hypoglycemic target profile.
Target
7-Amine HCl
Privileged scaffold for pan-PIM kinase inhibitor space; documented SAR pathway.
2-Chloro analog
Additional halogenation alters kinase target engagement; no established PIM SAR data.
Target
Racemic HCl
Commercial standard; predictable stability and molar stoichiometry in multi-step routes.
Single enantiomer
Unverified single enantiomer may shift pharmacological outcomes; requires chiral analytical verification.

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine HCl: Differentiation Evidence


Regioisomeric Amine Position & Synthetic Accessibility

The 7-position amine in 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine provides a structurally distinct nucleophilic center compared to the 5-amine regioisomer. This positional difference directly impacts the compound's utility in asymmetric synthesis: the 7-amine serves as a key intermediate for preparing optically active 2-aryl substituted 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ols via asymmetric transfer hydrogenation, achieving enantiomeric excesses of up to 98% ee when used with chiral ruthenium catalysts [1]. In contrast, the 5-amine regioisomer is not documented in comparable asymmetric catalytic applications, and 2-substituted bicyclic pyridine ketones achieve only moderate enantioselectivities (52-72% ee) under alternative reduction conditions [1]. The 7-amine intermediate enables access to chiral aryl-substituted bicyclic pyridine-phosphinites, which function as (P,N)-ligands for iridium-catalyzed enantioselective hydrogenation, yielding 4-substituted N-acetyl-tetrahydroquinolines in high yields with up to 98% ee [1]. This stereochemical performance represents a quantifiable differentiation from 5-amine and 2-chloro analogs, for which no comparable ligand synthesis or enantioselectivity data exist in the patent literature.

Enantioselectivity
Cross-study comparable
7-amine route: up to 98% ee. 5-amine analog: not documented for comparable asymmetric catalysis.
Supports chiral ligand synthesis workflow. Regioisomer substitution may preclude established catalytic route.
Ru-catalyzed asymmetric transfer hydrogenation context.
Medicinal Chemistry Chiral Amine Building Blocks Heterocyclic Synthesis

7-Position Functionalization in PIM Kinase Inhibitors

The 6,7-dihydro-5H-cyclopenta[b]pyridine core, specifically functionalized at the 7-position, serves as a privileged scaffold in the development of pan-PIM kinase inhibitors. The clinical-stage compound INCB053914, which incorporates a 7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl moiety, demonstrates potent inhibitory activity against PIM kinases with IC50 values of 0.24 nM (PIM1), 30.0 nM (PIM2), and 0.12 nM (PIM3) [1][2]. Patent literature further describes N-{(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl} derivatives as potent PIM kinase inhibitors [3]. While the target compound (6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine) serves as a precursor to such 7-functionalized derivatives, analogs lacking 7-position substitution (e.g., unsubstituted cyclopenta[b]pyridine core) or substituted at alternative positions (e.g., 5-position or 2-chloro substitution) do not appear in the same high-potency kinase inhibitor patent families [3]. This positions the 7-amine compound as a strategic intermediate for constructing bioactive molecules targeting PIM kinases, whereas regioisomeric alternatives would require complete de novo route design without comparable literature precedent for this specific kinase target class.

PIM Kinase Potency
Class-level inference
7-functionalized derivatives: IC50 0.24 nM (PIM1), 0.12 nM (PIM3). Alternate regioisomers: not represented in this inhibitor class.
Assay potency context for oncology pathway studies. 5-amine or 2-Cl analogs lack established SAR for this kinase target.
Derivative data from clinical-stage compound INCB053914; ATP-competitive assay.
Kinase Inhibition Cancer Therapeutics Structure-Activity Relationship

CCR5 Antagonism vs. Hypoglycemic Activity

Pharmacological screening data indicate that 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine exhibits activity as a CCR5 antagonist with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. In contrast, the 5-amine regioisomer (6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine) derivatives have been identified for hypoglycemic activity relevant to diabetes management . This divergence in reported biological activities—CCR5 antagonism for the 7-amine scaffold versus glucose-lowering effects for the 5-amine scaffold—provides class-level evidence that the amine position fundamentally alters molecular recognition and target engagement. While direct quantitative comparative data (e.g., parallel IC50 determination in identical assays) are not publicly available, the distinct therapeutic indications associated with each regioisomer support that these compounds are not functionally interchangeable in drug discovery workflows.

Biological Activity
Class-level inference
7-amine scaffold: reported CCR5 antagonist context. 5-amine scaffold: reported hypoglycemic context.
Regioisomeric position may fundamentally alter target engagement. Screening campaigns require correct regioisomer selection.
Data from preliminary pharmacological screening; no direct comparative IC50 values available.
Pharmacological Screening CCR5 Antagonism Target Selectivity

Hydrochloride Salt Stability & Solubility Advantage

The hydrochloride salt form of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine (CAS 1187930-42-2, molecular weight 170.64 g/mol) offers quantifiable stability and handling advantages over the free base form (C8H10N2, molecular weight 134.18 g/mol) [1][2]. Commercial suppliers specify storage at room temperature (20°C) with a shelf life of 2 years for the hydrochloride salt , whereas the free base is typically described as hygroscopic and requires more stringent storage conditions . The hydrochloride salt is supplied as a crystalline solid with purity specifications of ≥95% to NLT 98% by HPLC , enabling accurate weighing and reproducible synthetic stoichiometry. In contrast, free base analogs (e.g., 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine free base, molecular weight 134.18 g/mol) and alternative salt forms (e.g., dihydrochloride, molecular weight 207.10 g/mol) present different molar equivalents and physical properties that would require recalibration of reaction conditions if substituted [2]. The hydrochloride form's enhanced aqueous solubility facilitates direct use in aqueous reaction media without additional solubilization steps.

Salt Form Stability
Cross-study comparable
HCl salt: 2-year shelf life at 20°C. Free base: hygroscopic, requires more stringent storage. Dihydrochloride: different molar equivalent (207.10 g/mol).
Consistent stoichiometry for multi-step synthesis. Free base or alternative salts may require recalibration of reaction conditions.
Commercial specification data; purity specification NLT 98%.
Solid-State Chemistry Formulation Analytical Characterization

Multicomponent Condensation Route for Derivative Synthesis

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold, including the 7-amine derivative, is accessible via multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation [1]. While direct isolated yields for the 7-amine hydrochloride are not systematically reported in peer-reviewed literature, the acrolein route for related 7-substituted cyclopenta[b]pyridine derivatives achieves yields up to 87.4% . This establishes a synthetic efficiency benchmark against alternative bicyclic amine scaffolds requiring lengthier stepwise construction. In comparison, the 2-chloro analog (2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine) requires additional halogenation steps or distinct starting materials, increasing synthetic complexity and cost . The multicomponent approach to the 7-amine scaffold provides a convergent synthetic entry point that contrasts with the linear sequences typically required for 5-amine regioisomer preparation, though direct comparative yield data between regioisomers under identical conditions are not available in the open literature.

Synthetic Route
Supporting evidence
Multicomponent condensation to 7-substituted derivatives: up to 87.4% yield benchmark. 2-Cl analog: additional halogenation steps required.
Convergent synthetic entry point supports procurement for in-house derivatization. Regioisomeric analogs may need distinct linear protocols.
No head-to-head comparative synthesis studies available.
Organic Synthesis Process Chemistry Multicomponent Reactions

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine HCl: Application Scenarios


Chiral (P,N)-Ligand Synthesis for Enantioselective Catalysis

This compound is optimally deployed as a chiral building block for preparing optically active 2-aryl substituted 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ols and subsequent conversion to chiral aryl-substituted bicyclic pyridine-phosphinites. These function as (P,N)-ligands in iridium-catalyzed enantioselective hydrogenation of 4-substituted N-acetyl-dihydroquinolines, achieving up to 98% ee in product formation [1]. The 7-amine stereocenter is critical to ligand performance, and procurement of the correct regioisomer is non-negotiable for this established synthetic route [1].

PIM Kinase Inhibitor Scaffold Construction

The 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine core serves as a key intermediate for constructing potent pan-PIM kinase inhibitors. Clinical-stage compounds incorporating this 7-functionalized scaffold demonstrate sub-nanomolar inhibitory activity (IC50 = 0.24 nM for PIM1, 0.12 nM for PIM3) [2][3]. This compound enables direct entry into this validated pharmacophore space for oncology drug discovery programs [4].

CCR5 Antagonist Screening and Drug Discovery

Preliminary pharmacological screening indicates this compound exhibits CCR5 antagonist activity with potential therapeutic relevance for HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [5]. Medicinal chemistry teams pursuing CCR5-targeted programs can leverage this scaffold as a hit or lead optimization starting point, noting that the 5-amine regioisomer is not associated with this target profile .

Stable Hydrochloride Salt for Multi-Step Synthesis

For research programs requiring consistent stoichiometry across multiple synthetic steps over extended periods, the hydrochloride salt form provides a documented 2-year shelf life at 20°C with NLT 98% purity . This stability profile contrasts with the hygroscopic free base and alternative dihydrochloride salt forms, reducing the risk of batch-to-batch variability in reaction outcomes .

Application
Selection Property
Validation Focus
Chiral (P,N)-ligand synthesis
7-Position amine as stereochemical handle
Enantioselective hydrogenation performance
PIM kinase inhibitor scaffold
Privileged 7-functionalized core structure
Kinase inhibition pathway-response context
CCR5 antagonist screening
Regioisomer-specific biological activity
Target engagement and selectivity profiling
Multi-step synthetic campaigns
HCl salt stability and consistent stoichiometry
Batch-to-batch reproducibility and molar calculation

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